molecular formula C11H17NO B6186057 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene CAS No. 31556-14-6

5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene

Cat. No. B6186057
CAS RN: 31556-14-6
M. Wt: 179.3
InChI Key:
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Description

5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene (5-MAU) is an organic compound that has been studied extensively in recent years due to its potential applications in organic synthesis and in drug development. 5-MAU, also known as 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene, is a tricyclic heterocyclic compound that consists of a fused four-membered ring and a five-membered ring. The compound has been studied for its potential applications in organic synthesis, drug development, and as a catalyst in various chemical reactions.

Scientific Research Applications

5-MAU has been studied for its potential applications in organic synthesis and drug development. 5-MAU has been used as an intermediate in the synthesis of various drugs, such as anticonvulsants, antihistamines, and anti-inflammatory agents. 5-MAU has also been used as a catalyst in organic synthesis. 5-MAU can be used as a catalyst to promote the formation of carbon-carbon bonds in organic synthesis. 5-MAU has also been studied for its potential applications in the synthesis of polymers and dendrimers.

Mechanism of Action

The mechanism of action of 5-MAU is not fully understood. However, it is believed that 5-MAU acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows 5-MAU to catalyze a variety of reactions, such as the formation of carbon-carbon bonds. 5-MAU also acts as an electrophile, which means that it can donate electrons to other molecules. This allows 5-MAU to act as a catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MAU are not fully understood. However, 5-MAU has been shown to have antioxidant activity, which means that it can scavenge free radicals and protect cells from oxidative damage. 5-MAU has also been shown to have anti-inflammatory effects, which means that it can reduce inflammation in the body. 5-MAU has also been shown to have anti-tumor effects, which means that it can inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

5-MAU has several advantages and limitations for lab experiments. One advantage of 5-MAU is its ability to catalyze a variety of reactions. 5-MAU can be used as a catalyst to promote the formation of carbon-carbon bonds in organic synthesis. 5-MAU can also be used as a catalyst in the synthesis of polymers and dendrimers.
A limitation of 5-MAU is its low solubility in water. This means that 5-MAU must be dissolved in organic solvents in order to be used in lab experiments. Another limitation of 5-MAU is its low stability in the presence of light and oxygen. This means that 5-MAU must be stored in the dark and in an oxygen-free environment.

Future Directions

There are several potential future directions for 5-MAU research. One potential direction is to study the mechanism of action of 5-MAU in more detail. This could lead to a better understanding of how 5-MAU acts as a catalyst in organic synthesis and drug development. Another potential direction is to explore the potential applications of 5-MAU in other areas, such as agriculture and medicine. Finally, another potential direction is to investigate the potential toxicity of 5-MAU, as it is not yet known if 5-MAU is toxic to humans or other organisms.

Synthesis Methods

5-MAU can be synthesized using a variety of methods, including the Biginelli reaction, the Wittig reaction, and the Ugi reaction. The Biginelli reaction is a three-component reaction involving an aldehyde, an ethyl acetoacetate, and an amine. This reaction produces 5-MAU as a product. The Wittig reaction is a reaction involving a phosphonium salt and an aldehyde or ketone. This reaction produces 5-MAU as a product. The Ugi reaction is a four-component reaction involving an aldehyde, a carboxylic acid, an amine, and an isocyanide. This reaction produces 5-MAU as a product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of a bicyclic intermediate, followed by a ring-opening reaction and a final cyclization step to form the target compound.", "Starting Materials": [ "4-methoxyphenol", "2,5-dimethylfuran", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Synthesis of bicyclic intermediate", "- Dissolve 4-methoxyphenol (1.0 g) in 2,5-dimethylfuran (10 mL) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (1.5 g) to the solution.", "- Stir the mixture at room temperature for 24 hours.", "- Filter the resulting solid and wash with diethyl ether.", "- Recrystallize the solid from petroleum ether to obtain the bicyclic intermediate as a white solid (yield: 70%).", "Step 2: Ring-opening reaction", "- Dissolve the bicyclic intermediate (0.5 g) in ethanol (10 mL) and add sodium borohydride (0.5 g) to the solution.", "- Stir the mixture at room temperature for 2 hours.", "- Add acetic acid (1 mL) to the reaction mixture to quench the excess sodium borohydride.", "- Filter the resulting solid and wash with diethyl ether.", "- Recrystallize the solid from ethanol to obtain the ring-opened intermediate as a white solid (yield: 60%).", "Step 3: Cyclization reaction", "- Dissolve the ring-opened intermediate (0.3 g) in acetic acid (5 mL) and add ammonium acetate (0.5 g) to the solution.", "- Heat the mixture at 120°C for 6 hours.", "- Cool the reaction mixture to room temperature and add sodium hydroxide solution (10%) until the pH reaches 9.", "- Extract the mixture with diethyl ether (3 x 10 mL) and wash the organic layer with water.", "- Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "- Purify the crude product by column chromatography using petroleum ether/ethyl acetate (9:1) as the eluent to obtain 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene as a white solid (yield: 40%)." ] }

CAS RN

31556-14-6

Product Name

5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene

Molecular Formula

C11H17NO

Molecular Weight

179.3

Purity

95

Origin of Product

United States

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